molecular formula C8H8BrN3 B13344429 2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile

2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile

Cat. No.: B13344429
M. Wt: 226.07 g/mol
InChI Key: OVSSDVVYHVNMSD-UHFFFAOYSA-N
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Description

2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile is a heterocyclic compound that features a bromine atom and a nitrile group attached to a pyrrolo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrrole derivative with a nitrile-containing reagent under the influence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-b]pyrazole derivatives, while oxidation and reduction can lead to different oxidation states and functional groups on the core structure.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, modulating their activity. For instance, the compound may inhibit certain kinases or interact with receptor sites, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a bromine atom and a nitrile group in 2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile makes it unique compared to its analogs. These functional groups enhance its versatility in chemical reactions and its potential as a pharmacophore in drug design.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

2-(3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile

InChI

InChI=1S/C8H8BrN3/c9-7-5-11-12-4-2-6(1-3-10)8(7)12/h5-6H,1-2,4H2

InChI Key

OVSSDVVYHVNMSD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)Br)C1CC#N

Origin of Product

United States

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